molecular formula C11H16ClIN2O B4960153 N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride

N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride

Katalognummer B4960153
Molekulargewicht: 354.61 g/mol
InChI-Schlüssel: KODRLZADEWWEBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride, also known as [^123I]IBZM, is a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) imaging. It is a selective dopamine D2 receptor antagonist that binds to the D2 receptors in the brain, providing a non-invasive method for studying the dopamine system.

Wirkmechanismus

[^123I]IBZM binds selectively to the D2 receptors in the brain, which are primarily located in the striatum. The binding of [^123I]IBZM to the D2 receptors can be displaced by endogenous dopamine or dopamine agonists, providing a measure of dopamine release and receptor density. The binding of [^123I]IBZM to the D2 receptors is also influenced by factors such as age, gender, and disease state, which can affect the density and affinity of the receptors.
Biochemical and Physiological Effects
[^123I]IBZM has a relatively short half-life of approximately 13 hours, which limits its use to SPECT imaging. The radiation dose associated with [^123I]IBZM is also relatively low, making it a safe and effective imaging agent. However, [^123I]IBZM does not cross the blood-brain barrier, which limits its use to the study of the dopamine system in the brain. Additionally, [^123I]IBZM is not specific to the D2 receptors, and can bind to other receptors in the brain, such as the serotonin 5-HT1A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

The use of [^123I]IBZM in lab experiments provides a non-invasive method for studying the dopamine system in the brain. It allows for the measurement of dopamine release and receptor density, as well as the investigation of the effects of drugs on the dopamine system. However, the use of [^123I]IBZM is limited to SPECT imaging, which has lower spatial resolution compared to other imaging techniques such as positron emission tomography (PET). Additionally, the use of [^123I]IBZM is limited to the study of the dopamine system in the brain, and cannot be used to study other neurotransmitter systems.

Zukünftige Richtungen

For [^123I]IBZM include the development of new radiopharmaceutical agents that are more selective for the D2 receptors, and the development of new imaging techniques that have higher spatial resolution. Additionally, [^123I]IBZM could be used in combination with other imaging agents to study the relationship between dopamine and other neurotransmitters in the brain. The use of [^123I]IBZM could also be expanded to the study of other neurological and psychiatric disorders that involve the dopamine system.

Synthesemethoden

The synthesis of [^123I]IBZM involves the reaction of 4-iodobenzoyl chloride with N,N-dimethylethylenediamine, followed by the addition of [^123I]iodide. The product is then purified using high-performance liquid chromatography (HPLC) to obtain [^123I]IBZM hydrochloride. The radiochemical yield of the synthesis method is typically around 40%, and the specific activity of the final product is approximately 100-150 GBq/μmol.

Wissenschaftliche Forschungsanwendungen

[^123I]IBZM is primarily used in SPECT imaging to study the dopamine system in the brain. It is particularly useful in the diagnosis and monitoring of Parkinson's disease, as well as other neurological and psychiatric disorders that involve the dopamine system, such as schizophrenia and addiction. [^123I]IBZM SPECT imaging can also be used to investigate the effects of drugs on the dopamine system, as well as to study the relationship between dopamine and other neurotransmitters in the brain.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODRLZADEWWEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.